Biotinyl tyramide
Overview
Description
Biotinyl Tyramide is a biotin derivative used for tyramide signal amplification (TSA), as a reagent to amplify both immunohistochemical signals and in situ hybridization protocols . It is a reagent that has been used for tyramide signal amplification (TSA) via catalyzed reporter deposition (CARD) .
Molecular Structure Analysis
The molecular structure of Biotinyl Tyramide is represented by the formula C18H25N3O3S . The SMILES string representation is OC1=CC=C(CCNC(CCCC[C@H]2C@=O)([H])[C@]3([H])CS2)=O)C=C1
.
Chemical Reactions Analysis
Biotinyl Tyramide is used in tyramide signal amplification (TSA) where a reporter enzyme, such as horseradish peroxidase (HRP) conjugated to a secondary antibody, is bound to the target of interest and catalyzes the covalent deposition of biotinyl tyramide to the sample .
Physical And Chemical Properties Analysis
Biotinyl Tyramide is a solid substance with a molecular weight of 363.5 . It is soluble in DMSO at 30 mg/ml . The storage temperature is -20°C .
Scientific Research Applications
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Immunohistochemistry (IHC)
- Biotinyl tyramide is widely used in IHC for signal amplification . It involves the use of a biotinylated probe, followed by detection of the probe with an HRP-labeled antibody or streptavidin conjugate . The method relies on the ability of HRP to catalyze the dimerization of biotinylated tyramine (tyramide), followed by the deposition of a large number of avidin-biotin peroxidase complexes or peroxidase-labeled streptoavidin molecules on the complex .
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In Situ Hybridization (ISH)
- Biotinyl tyramide is also used in ISH, particularly fluorescent in situ hybridization (FISH), for signal amplification . The process involves the use of HRP to enzymatically convert fluorophore tyramides to bind tyrosine residues on and surrounding the protein epitope targeted by the primary antibody .
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Catalyzed Reporter Deposition (CARD)
- Biotinyl tyramide is used in CARD, also known as tyramide signal amplification (TSA), for signal amplification . In CARD, a reporter enzyme, such as horseradish peroxidase (HRP) conjugated to a secondary antibody, is bound to the target of interest and catalyzes the covalent deposition of biotinyl tyramide to the sample .
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Signal Amplification
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HRP Catalysis
Future Directions
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c22-13-7-5-12(6-8-13)9-10-19-16(23)4-2-1-3-15-17-14(11-25-15)20-18(24)21-17/h5-8,14-15,17,22H,1-4,9-11H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWXNOBHWODXCW-ZOBUZTSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotinyl tyramide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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